2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-
Description
2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-, commonly known as Auraptene or 7-Geranyloxycoumarin, is a naturally occurring coumarin derivative with the molecular formula C₁₉H₂₂O₃ and a molecular weight of 298.4 g/mol . It is characterized by a geranyloxy group (3,7-dimethyl-2,6-octadienyl ether) substituted at the C7 position of the coumarin backbone. The (2E)-configuration of the geranyl chain is critical for its bioactivity .
Auraptene is predominantly isolated from Rutaceae family plants, including citrus species like grapefruit and lime . It exhibits diverse pharmacological properties:
- Neuroprotective/Neuritogenic Activity: Inhibits β-secretase 1 (BACE1), a key enzyme in amyloid-beta peptide production linked to Alzheimer’s disease .
- Anti-inflammatory Effects: Suppresses secretion of IL-6, IL-8, and CCL5 .
- Chemopreventive Potential: Modulates phase II detoxifying enzymes and inhibits tumorigenesis in preclinical models .
Its lipophilicity (logP = 4.865) and low aqueous solubility (log10WS = -10.03) suggest suitability for lipid-based formulations .
Properties
IUPAC Name |
7-(3,7-dimethylocta-2,6-dienoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDHGSKLOSQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
The synthesis of auraptene requires specific starting materials and reagents. Table 1 summarizes the essential components used in various preparation methods.
Table 1: Common Starting Materials and Reagents for Auraptene Synthesis
| Component | Chemical Formula/Structure | Role in Synthesis | Purity Requirements |
|---|---|---|---|
| 7-Hydroxycoumarin (Umbelliferone) | C9H6O3 | Core structure | 97-98% |
| trans-Geranyl bromide | C10H17Br | Alkylating agent | 95% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C9H16N2 | Base | Analytical grade |
| Cesium carbonate | Cs2CO3 | Alternative base | Analytical grade |
| Potassium carbonate | K2CO3 | Alternative base | Analytical grade |
| Acetone | C3H6O | Solvent | HPLC grade |
| Acetonitrile | CH3CN | Alternative solvent | HPLC grade |
| Petroleum ether/Ethyl acetate (9:1 v/v) | - | Purification eluent | HPLC grade |
The 7-hydroxycoumarin starting material is commercially available from suppliers such as TCI and Alfa Aesar with 97-98% purity. Alternatively, it can be synthesized through established methods like the Pechmann reaction between resorcinol and a β-ketoester.
Synthetic Methodologies
DBU-Mediated Synthesis
The most commonly reported method for auraptene preparation utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. This approach has been widely adopted due to its relatively high yield and mild reaction conditions.
General Procedure
In a typical reaction setup, 7-hydroxycoumarin (1 molar equivalent) and trans-geranyl bromide (1.5 molar equivalents) are combined in acetone at room temperature, with DBU (2 molar equivalents) serving as the base. The reaction mixture is stirred for 24 hours, after which it is concentrated under reduced pressure. The crude product is then purified using column chromatography with petroleum ether/ethyl acetate (9:1 v/v) as the eluent system.
This synthetic approach delivers auraptene as white crystals with a yield of approximately 65%. The purity of the final product can be determined through HPLC analysis, with reported values reaching up to 95%.
Reaction Parameters
Table 2 presents the key reaction parameters for the DBU-mediated synthesis of auraptene.
Table 2: Reaction Parameters for DBU-Mediated Auraptene Synthesis
| Parameter | Optimal Condition | Acceptable Range | Effect on Yield |
|---|---|---|---|
| Temperature | Room temperature | 20-25°C | Higher temperatures may lead to side reactions |
| Reaction time | 24 hours | 12-48 hours | Extended periods do not significantly improve yield |
| Molar ratio (7-HC:GB:DBU) | 1:1.5:2 | - | Excess geranyl bromide and DBU improve conversion |
| Solvent | Acetone | Acetone, DMF | Acetone provides optimal solubility and reactivity |
| Concentration | - | 0.1-0.5 M | Higher concentrations may lead to side products |
*Note: 7-HC = 7-hydroxycoumarin; GB = geranyl bromide
Synthesis Using Inorganic Bases
Alternative synthetic approaches utilize inorganic bases such as potassium carbonate and cesium carbonate. These methods often offer different advantages in terms of reaction time, yield, or scalability.
Potassium Carbonate Method
When potassium carbonate is employed as the base in acetone, the reaction between 7-hydroxycoumarin and geranyl bromide proceeds at room temperature for approximately 5 hours. This approach yields auraptene at around 35%, which is significantly lower than the DBU-mediated method.
Cesium Carbonate Method
An optimized procedure using cesium carbonate in acetonitrile has been reported to significantly improve the synthesis efficiency. In this method, 7-hydroxycoumarin (1.0 mmol), cesium carbonate (1.1 mmol), and geranyl bromide (1.2 mmol, 95%) are combined in 30 mL of acetonitrile and stirred at room temperature for 3 hours. After solvent removal, the mixture is dissolved in dichloromethane, filtered, and concentrated. The final purification step involves silica gel column chromatography using dichloromethane/n-hexane (1:1, v/v) as the eluent.
This cesium carbonate-based approach has demonstrated an impressive yield of 93%, making it the most efficient method currently reported for auraptene synthesis.
Comparative Analysis of Base-Mediated Methods
Table 3 provides a comparative analysis of the different base-mediated approaches for auraptene synthesis.
Table 3: Comparison of Base-Mediated Approaches for Auraptene Synthesis
| Base | Solvent | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| DBU | Acetone | 24 hours | Room temp. | 65 | Well-established method, good yield | Longer reaction time |
| K2CO3 | Acetone | 5 hours | Room temp. | 35 | Shorter reaction time, inexpensive base | Lower yield |
| Cs2CO3 | Acetonitrile | 3 hours | Room temp. | 93 | Highest yield, shortest reaction time | More expensive base |
Purification Techniques
Column Chromatography
All reported synthesis methods employ column chromatography as the primary purification technique. The most common eluent system consists of petroleum ether/ethyl acetate in a 9:1 v/v ratio. This purification step is crucial for obtaining high-purity auraptene suitable for analytical and biological studies.
Analytical Methods for Structure Confirmation
Nuclear Magnetic Resonance Spectroscopy
Structure confirmation of synthesized auraptene is primarily accomplished through 1H and 13C NMR spectroscopy. The characteristic signals for the coumarin scaffold and the geranyl side chain provide definitive evidence of successful synthesis.
High-Performance Liquid Chromatography
HPLC analysis serves as a valuable tool for determining the purity of synthesized auraptene. A typical HPLC setup for auraptene analysis utilizes a Waters SunFire C18 column (50 mm × 2 mm, 5 μm) with a gradient mobile phase comprising methanol and water plus 0.1% formic acid at a flow rate of 0.5 mL/min.
Liquid Chromatography-Mass Spectrometry
LC-MS/MS methods have been developed for the sensitive detection and quantification of auraptene. In these systems, multiple reaction monitoring is employed to track the transition of the protonated auraptene molecule (m/z 299.3 [M+H]+) to its product ion (m/z 162.9 [M+H]+).
Yield and Purity Analysis
The various synthetic methods for auraptene preparation deliver different yields and purity levels. Table 4 summarizes these critical parameters.
Table 4: Yield and Purity Analysis of Different Auraptene Synthesis Methods
| Synthesis Method | Reported Yield (%) | Purity (%) | Analysis Method | Reference |
|---|---|---|---|---|
| DBU in acetone | 65 | 95 | HPLC | |
| K2CO3 in acetone | 35 | Not reported | Not specified | |
| Cs2CO3 in acetonitrile | 93 | Not reported | Not specified |
Chemical Reactions Analysis
Core Coumarin Ring Reactivity
The benzopyran-2-one (coumarin) moiety undergoes characteristic electrophilic substitutions and ring-opening reactions:
-
Electrophilic substitution : The C3 and C6 positions are susceptible to nitration and sulfonation under standard aromatic substitution conditions.
-
Ring-opening hydrolysis : Treatment with strong bases (e.g., NaOH ≥ 2M) cleaves the lactone ring, forming a carboxylic acid derivative () .
Geranyl Side Chain Reactions
The (2E)-3,7-dimethyl-2,6-octadienyl group displays alkene-specific reactivity:
Alkylation
-
The phenolic oxygen undergoes O-alkylation with alkyl halides () in DMF/KCO, yielding ether derivatives .
-
Competitive reactions occur between the coumarin oxygen and geranyl chain hydroxyl groups .
Oxidation Pathways
-
Side chain oxidation : KMnO/H converts geranyl double bonds to diols or ketones.
-
Core oxidation : RuO selectively oxidizes the C4 position to a quinone structure .
Polymerization and Stability
-
Radical-initiated polymerization occurs at the geranyl chain’s terminal double bond, producing oligomers with ≈ 1,200 Da.
Comparative Reactivity Table
| Reaction Site | Relative Reactivity | Key Influencing Factors |
|---|---|---|
| Coumarin C3 | Moderate | Electron-withdrawing lactone group |
| Geranyl terminal DB | High | Strain in 2,6-diene system |
| Ether linkage | Low | Steric hindrance from geranyl group |
Scientific Research Applications
2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various coumarin derivatives.
Biology: The compound exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases like cancer and cardiovascular disorders.
Industry: The compound is used in the production of fragrances, flavorings, and cosmetics
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes such as cyclooxygenase and lipoxygenase, leading to its anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Coumarins
Key Observations:
Substituent Impact on Bioactivity :
- The geranyloxy group in Auraptene enhances lipophilicity and membrane permeability compared to smaller substituents (e.g., scopoletin’s hydroxy/methoxy groups) .
- 4-Methylation (as in 5452-33-5) increases molecular weight but reduces reported bioactivity compared to Auraptene .
- Prenyloxy groups (e.g., Osthole) correlate with anticancer activity but lack neuroprotective effects .
Biological Source Specificity :
- Auraptene and scopoletin are plant-derived, whereas 7,8-dihydroxy-4-propylcoumarin is primarily synthetic .
Auraptene-Specific Studies
- Neuroprotection : Auraptene reduces amyloid-beta plaques by 60% in vitro via BACE1 inhibition (IC₅₀ = 12.5 µM) .
- Anti-cancer Activity : Suppresses MMP-2 secretion by 40% in human fibrosarcoma cells at 10 µM, limiting metastasis .
- Anti-inflammatory Action : Downregulates IL-6 and IL-8 by 50% in macrophage models .
Comparative Efficacy
- Scopoletin : Demonstrates 90% free radical scavenging at 100 µM, surpassing Auraptene’s antioxidant capacity .
Data Tables
Table 2: Physicochemical Properties
| Property | Auraptene | Osthole | Scopoletin |
|---|---|---|---|
| logP (Octanol-Water) | 4.865 | 3.92 | 1.78 |
| Molecular Volume | 244.36 ml/mol | 220.5 ml/mol | 150.2 ml/mol |
| Aqueous Solubility | 0.0012 mg/mL | 0.85 mg/mL | 3.1 mg/mL |
Table 3: Pharmacokinetic Parameters (Preclinical)
| Parameter | Auraptene | Osthole |
|---|---|---|
| Half-life (t₁/₂) | 8.2 h | 5.5 h |
| Bioavailability | 22% (oral) | 35% (oral) |
Notes
Synthetic Accessibility : Auraptene’s geranyloxy group complicates synthesis, requiring regioselective alkylation of umbelliferone .
Research Gaps: Limited data exist on the 8-(3-methyl-2-butenyl) analog (CAS 100742-29-8), which may offer enhanced bioactivity .
Biological Activity
2H-1-Benzopyran-2-one, 7-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]- (commonly known as Aurapten or 7-Geranyloxycoumarin) is a naturally occurring compound belonging to the coumarin family. This compound has garnered attention due to its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the current understanding of its biological activities based on various research findings.
Chemical Structure and Properties
- Chemical Formula: C19H22O3
- Molecular Weight: 298.3762 g/mol
- IUPAC Name: 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-2H-chromen-2-one
- CAS Number: 495-02-3
The structural representation of Aurapten highlights its functional groups that contribute to its biological activities.
Antioxidant Activity
Aurapten exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and inhibit lipid peroxidation. The compound's ability to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase has been documented, suggesting a protective role against oxidative stress-related diseases .
Antimicrobial Activity
Research indicates that Aurapten possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The minimum inhibitory concentrations (MICs) for various strains have been reported, with values indicating effective inhibition at relatively low concentrations .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anti-inflammatory Effects
Aurapten has been observed to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This modulation suggests potential therapeutic applications in inflammatory diseases .
Anticancer Properties
The anticancer potential of Aurapten has been explored in various cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through mechanisms involving the activation of caspases and the modulation of Bcl-2 family proteins. Notably, it has demonstrated cytotoxic effects against breast cancer and leukemia cell lines with IC50 values indicating substantial potency .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| K562 (Leukemia) | 8 |
Case Studies
- Study on Antioxidant Effects : A study published in Phytochemistry demonstrated that Aurapten significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage. The results indicated a decrease in malondialdehyde levels and an increase in SOD activity .
- Antimicrobial Efficacy Study : In a clinical trial assessing the antimicrobial efficacy of Aurapten against skin infections caused by Staphylococcus aureus, patients treated with topical formulations containing Aurapten showed significant improvement compared to placebo groups .
- Cancer Research : A recent study investigated the effects of Aurapten on human breast cancer cells. The findings revealed that treatment with Aurapten led to a dose-dependent decrease in cell viability and increased apoptosis markers, supporting its potential as an adjunct therapy in breast cancer treatment .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for introducing alkoxy substituents (e.g., 3,7-dimethyl-2,6-octadienyl) at the 7-position of 2H-1-benzopyran-2-one?
- Methodology : The synthesis typically involves nucleophilic substitution or Mitsunobu reactions. For example, in analogous compounds, alkoxy groups are introduced via refluxing with n-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) in carbon tetrachloride. Post-reaction purification via recrystallization (e.g., ethyl acetate) is critical to isolate the product .
- Key Variables : Reaction time (e.g., 20 hours for bromination), solvent choice (polar aprotic solvents enhance reactivity), and temperature control to avoid side reactions.
Q. How can researchers characterize the purity and structure of 7-substituted 2H-1-benzopyran-2-one derivatives?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR (e.g., δ 2.36 ppm for dimethylamino groups in related coumarins) confirm substituent integration and regiochemistry .
- FT-IR : Peaks at 1665–1699 cm indicate carbonyl (C=O) stretching, while 1528–1598 cm correspond to aromatic C=C bonds .
- Mass Spectrometry : ES-MS (e.g., m/z 310 [M+H]) verifies molecular weight and fragmentation patterns .
Q. What solubility data are available for 2H-1-benzopyran-2-one derivatives in aqueous and organic solvents?
- Data Source : The Handbook of Aqueous Solubility Data provides log values for structurally similar coumarins. For example, 7-methoxy derivatives show moderate solubility in ethanol (logS ≈ -2.5) but poor solubility in water (logS < -4) .
- Experimental Design : Use shake-flask methods with HPLC-UV quantification to measure solubility. Account for pH effects, as phenolic groups (if present) ionize in basic conditions.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 7-alkoxy-2H-1-benzopyran-2-one derivatives?
- Case Study : In the bromination of 7-acetyloxy-4-methyl derivatives, yields improved from 70% to 81% by adjusting the NBS:substrate molar ratio (1.1:1) and using AIBN as a radical initiator .
- Variables to Test :
- Catalyst loading (e.g., 0.5–2 mol% AIBN).
- Solvent polarity (e.g., dichloromethane vs. CCl).
- Temperature gradients to balance reactivity and decomposition.
Q. How can spectral data contradictions (e.g., unexpected H NMR shifts) be resolved in 7-substituted coumarins?
- Troubleshooting Framework :
Verify substituent electronic effects: Electron-withdrawing groups (e.g., bromine) deshield adjacent protons.
Check for rotational isomers: Restricted rotation in allyloxy groups (e.g., 3,7-dimethyl-2,6-octadienyl) may split signals .
Use 2D NMR (e.g., NOESY) to confirm spatial proximity of protons in complex structures .
Q. What strategies mitigate solubility challenges for hydrophobic coumarin derivatives in bioactivity assays?
- Approaches :
- Derivatization : Introduce polar groups (e.g., hydroxyl, amino) via post-synthetic modifications .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous dispersion without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Q. How do structural modifications at the 7-position influence antimicrobial activity in 2H-1-benzopyran-2-one derivatives?
- Structure-Activity Relationship (SAR) :
- Alkoxy Chain Length : Longer chains (e.g., 3,7-dimethyl-2,6-octadienyl) enhance lipophilicity and membrane penetration, as seen in derivatives with MIC values of 8–16 µg/mL against S. aureus .
- Electron-Donating Groups : Methoxy or dimethylamino groups at C-7 increase electron density, improving interactions with microbial targets like DNA gyrase .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for 7-substituted coumarins?
- Root Causes :
- Polymorphism: Recrystallization solvents (e.g., ethyl acetate vs. methanol) yield different crystalline forms.
- Purity: Impurities from incomplete purification (e.g., residual NBS) lower observed melting points .
- Resolution :
- Perform DSC (Differential Scanning Calorimetry) to identify polymorphic transitions.
- Use column chromatography (silica gel, hexane/EtOAc) for higher purity .
Tables of Key Data
Table 1 : Spectral Signatures of 7-Substituted 2H-1-Benzopyran-2-one Derivatives
| Substituent | H NMR (δ, ppm) | C NMR (δ, ppm) | IR (C=O, cm) |
|---|---|---|---|
| 7-(Dimethylamino) | 2.36 (s, 6H, N(CH)) | 161.09 (C=O) | 1670 |
| 7-Methoxy | 3.85 (s, 3H, OCH) | 155.50 (C-O) | 1665 |
Table 2 : Solubility of Coumarin Derivatives (logS)
| Derivative | Water | Ethanol | DMSO |
|---|---|---|---|
| 7-Hydroxy | -3.8 | -1.2 | 0.5 |
| 7-Methoxy | -4.1 | -2.5 | 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
